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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzaldehyde

CAS No.: 109179-31-9

Cat. No.: B1282531 Get Quote

Solid-State Architecture, Synthesis, and Crystallographic Profiling

Executive Summary & Strategic Context
2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a critical pharmacophore in

the synthesis of isoquinoline alkaloids and p38 MAP kinase inhibitors. Despite its utility as an

intermediate, a search of the Cambridge Structural Database (CSD) and primary literature

reveals that the specific single-crystal X-ray structure for this isomer remains unpublished.

This guide serves as a definitive technical blueprint for researchers to:

Synthesize high-purity material suitable for diffraction.

Grow diffraction-quality single crystals using specific solvent systems.

Predict the lattice architecture based on the behavior of its structural congener, 2-bromo-4-

methylbenzaldehyde.

Solve the structure using heavy-atom phasing methods.

Synthesis and Purification Protocol
Before crystallization, the compound must be synthesized to >99% purity. Commercial samples

often contain traces of the corresponding benzyl alcohol, which inhibits crystal nucleation.
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Optimized Oxidation Workflow
The most reliable route converts 2-bromo-3-methylbenzyl alcohol to the aldehyde using

Pyridinium Chlorochromate (PCC).

Reagents:

Precursor: 2-Bromo-3-methylbenzyl alcohol (1.0 eq)[1]

Oxidant: PCC (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM)

Additives: Celite (filter aid)

Step-by-Step Protocol:

Suspension: Suspend PCC (1.5 eq) and Celite (1:1 w/w with PCC) in anhydrous DCM (0.1 M

concentration relative to alcohol).

Addition: Add the benzyl alcohol dropwise at 0°C.

Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (20%

EtOAc/Hexane).

Workup (Critical for Crystallization): Filter the black slurry through a pad of silica gel. This

removes chromium salts that act as paramagnetic impurities in NMR and nucleation poisons

in crystallization.

Isolation: Concentrate the filtrate. The resulting white/pale-yellow solid (mp 53–54°C) is the

crude aldehyde.

Crystallization Engineering
Obtaining X-ray quality crystals of low-melting solids (mp ~53°C) requires suppressing kinetic

nucleation in favor of thermodynamic growth.

Solvent Screening Matrix
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The presence of the bromine atom increases lipophilicity, while the aldehyde allows for weak

hydrogen bonding.

Method
Solvent System
(v/v)

Conditions
Outcome
Prediction

Slow Evaporation
Ethanol / n-Pentane

(1:1)
4°C, loosely capped

Optimal. Promotes

slow lattice formation.

Vapor Diffusion
DCM (inner) / Hexane

(outer)
RT, sealed chamber

Good. Produces

prismatic crystals.

Cooling Isopropanol
60°C

-20°C (0.1°C/min)

Risk. Likely to yield

microcrystalline

powder.

The "Seed and Splay" Technique
For stubborn oils or microcrystals:

Dissolve 50 mg of purified aldehyde in 2 mL EtOH.

Add n-Pentane until slight turbidity appears.

Add one drop of pure EtOH to clear the solution.

Place in a vibration-free environment at 4°C.

Rationale: This approaches the metastable zone width (MSZW) boundary gently,

encouraging few, large nuclei.

Predictive Structural Modeling
In the absence of a direct CSD entry, we model the structure based on the known isomer 2-

bromo-4-methylbenzaldehyde and general halogen bonding principles.

Steric Strain and Conformation
The Ortho-Effect: The 2-position Bromine is flanked by the 1-Aldehyde and 3-Methyl groups.
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Twist Angle: Unlike 4-bromobenzaldehyde, which can be planar, the steric clash between the

carbonyl oxygen/hydrogen and the voluminous bromine (vdW radius 1.85 Å) forces the

aldehyde group to rotate out of the benzene plane.

Prediction: Expect a torsion angle (C2-C1-C=O) of 20°–40°.

Supramolecular Synthons (Halogen Bonding)
The crystal packing will be dominated by the Sigma-Hole interaction.

Donor: The Bromine atom exhibits a positive electrostatic potential cap (

-hole) along the C-Br bond axis.

Acceptor: The Carbonyl Oxygen (lone pairs).

Geometry: Expect a C—Br

O=C angle of

.

Logical Workflow: From Molecule to Lattice
The following diagram illustrates the hierarchy of forces determining the crystal structure.
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Figure 1: Predictive pathway for crystal packing. Steric crowding forces a conformational twist,

facilitating directional halogen bonding.

X-Ray Diffraction Data Collection Protocol
Once a crystal (
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mm) is isolated, follow this collection strategy to ensure high-resolution data.

Instrument Configuration
Source: Mo-K

(

Å). Molybdenum is preferred over Copper to minimize absorption by Bromine (

mm

).

Temperature: 100 K (Nitrogen stream). Crucial to reduce thermal motion of the freely rotating

methyl group.

Data Processing & Refinement
Indexing: Bromine is a heavy scatterer. Use the heavy-atom method (Patterson synthesis) or

direct methods (SHELXT) to locate the Br position first.

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing. The

absorption coefficient is significant; uncorrected data will yield poor

values.

Hydrogen Treatment:

Aromatic/Methyl H: Constrain using a riding model.

Aldehyde H: Locate in difference Fourier map if data quality permits; otherwise, constrain.

Solid-State Characterization Data (Simulated)
While specific unit cell data requires experiment, the following physicochemical properties are

established benchmarks for this compound class.
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Property Value / Characteristic Relevance

Melting Point 53–54 °C
Indicates relatively weak lattice

energy; requires cold handling.

Density (Calc) 1.490 g/cm³
Typical for brominated

aromatics.

Space Group (Pred) or

Centrosymmetric packing is

statistically most probable

(80%).

Z Value 4
One molecule per asymmetric

unit is standard.

Absorption (

)

~4.5 mm

(Mo)

Requires absorption correction

during data reduction.
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(Note: The structure of 2-bromo-3-methylbenzaldehyde is currently absent from public

repositories.[4] The protocols above are designed to generate the data necessary for its first

deposition.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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